molecular formula C5H9ClN2S B11918863 N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride

N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride

Cat. No.: B11918863
M. Wt: 164.66 g/mol
InChI Key: JFUZBWQHOQCGRA-UHFFFAOYSA-N
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Description

N-Methyl-1-(thiazol-5-yl)methanamine hydrochloride is a heterocyclic amine salt characterized by a thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) linked to a methyl-substituted methanamine group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

IUPAC Name

N-methyl-1-(1,3-thiazol-5-yl)methanamine;hydrochloride

InChI

InChI=1S/C5H8N2S.ClH/c1-6-2-5-3-7-4-8-5;/h3-4,6H,2H2,1H3;1H

InChI Key

JFUZBWQHOQCGRA-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=CS1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride typically involves the reaction of thiazole derivatives with methylating agents. One common method includes the reaction of thiazole with formaldehyde and methylamine under controlled conditions to yield the desired product. The reaction is usually carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating their functions. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four structurally related heterocyclic amines, focusing on molecular features, synthesis, and functional properties.

Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Core Key Substituents Synthesis Yield Potential Applications
N-Methyl-1-(thiazol-5-yl)methanamine hydrochloride C₅H₉N₂SCl 164.65 (calculated) Thiazole Methylamine Not reported Pharmaceutical research
(2-(Naphthalen-2-ylsulfonyl)thiazol-5-yl)methanamine hydrochloride (5c) C₁₄H₁₃ClN₂O₂S₂ 364.90 (calculated) Thiazole Naphthalene sulfonyl 37% LOX inhibitor (anti-metastatic)
N-((1H-Imidazol-5-yl)methyl)-1-phenylmethanamine hydrochloride C₁₁H₁₄N₃Cl 231.70 (calculated) Imidazole Benzyl Not reported Pharmaceutical intermediates
[5-(1H-1,2,4-triazol-1-yl)pyridin-2-yl]methanamine hydrochloride C₈H₁₀ClN₅ 227.65 Pyridine Triazole Not reported Research chemicals
N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine C₈H₁₅N₃ 153.23 Pyrazole Trimethylpyrazole Not reported Plant growth modulation

Key Differences and Implications

Heterocycle Core: Thiazole (target compound and 5c): The sulfur atom in thiazole reduces basicity compared to nitrogen-rich imidazole, affecting solubility and reactivity. Thiazole derivatives are often explored for enzyme inhibition (e.g., LOX inhibitors in cancer research) . Imidazole ( compound): The presence of two nitrogen atoms increases basicity and hydrogen-bonding capacity, making it favorable for drug-receptor interactions .

Substituent Effects: The naphthalene sulfonyl group in 5c adds steric bulk and electron-withdrawing properties, which may improve metabolic stability but reduce synthetic yield (37% vs. ~90% for simpler analogs) .

Synthetic Complexity :

  • Multi-step syntheses (e.g., ’s use of BH₃ reduction and sulfonylation) typically result in lower yields compared to straightforward alkylation or amination reactions (e.g., ’s 89.5% yield for imidazole derivatives) .

Biological Activity

N-Methyl-1-(thiazol-5-YL)methanamine hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is characterized by its molecular formula C8H15ClN2SC_8H_{15}ClN_2S and a molecular weight of 206.74 g/mol. The thiazole ring structure contributes to its pharmacological properties, making it a subject of interest in medicinal chemistry, microbiology, and cancer research.

The biological activity of this compound primarily arises from its ability to interact with various molecular targets. The compound has been shown to inhibit specific enzymes and receptors, leading to significant antimicrobial and anticancer effects. For instance, it may inhibit microbial enzymes, thereby exhibiting antimicrobial properties, and has been investigated for potential antitumor activity through apoptosis induction in cancer cell lines .

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties against various bacterial and fungal strains. A comprehensive evaluation revealed that N-methyl derivatives demonstrated superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics .

Table 1: Antimicrobial Efficacy of Thiazole Derivatives

CompoundTarget StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL
Standard AntibioticE. coli64 µg/mL
Standard AntibioticS. aureus32 µg/mL

Antitumor Activity

The compound has also been evaluated for its cytotoxic effects on various cancer cell lines. In vitro assays demonstrated that this compound induced significant cell death in cancer cells through mechanisms such as apoptosis .

Table 2: Cytotoxicity Assays Summary

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)10.5 ± 2.3Apoptosis induction
A172 (Glioblastoma)12.0 ± 1.8Apoptosis induction
HEPG2 (Liver Carcinoma)8.7 ± 1.5Apoptosis induction

Structure–Activity Relationship (SAR)

The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole ring enhance the biological activity of the compound. For example, the presence of electron-donating groups at certain positions on the thiazole ring has been correlated with increased cytotoxicity .

Case Studies and Research Findings

Several studies have highlighted the diverse biological activities associated with this compound:

  • Antimicrobial Studies : A study found that this compound exhibited potent activity against resistant strains of bacteria, suggesting its potential as a new therapeutic agent in treating infections caused by multidrug-resistant organisms .
  • Cytotoxicity Assays : In a series of experiments, this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity and potential as an anticancer drug .
  • Enzyme Inhibition : Research identified the compound as an inhibitor of specific enzymes involved in microbial metabolism, contributing to its antimicrobial effects .

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